N-1,1'-biphenyl-4-yl-2-chloroacetamide
Overview
Description
N-1,1’-biphenyl-4-yl-2-chloroacetamide is a chemical compound with the molecular formula C14H12ClNO . It is used for industrial and scientific research purposes .
Molecular Structure Analysis
The molecular structure of N-1,1’-biphenyl-4-yl-2-chloroacetamide consists of a biphenyl group (two connected phenyl rings) with an amide group attached to one of the phenyl rings and a chlorine atom attached to the carbon of the amide group .Physical and Chemical Properties Analysis
N-1,1’-biphenyl-4-yl-2-chloroacetamide has a molecular weight of 245.7 . More detailed physical and chemical properties were not available in the sources I found.Scientific Research Applications
Antimalarial Activity
N-1,1'-biphenyl-4-yl-2-chloroacetamide derivatives have been studied for their antimalarial activity. A series of related compounds demonstrated significant efficacy against Plasmodium berghei infections in mice and showed promise for extended protection against infection even after oral administration. These findings suggest potential clinical applications in treating malaria (Werbel et al., 1986).
Anticancer Activities
Some derivatives of this compound have been synthesized and evaluated for their anticancer activities. Particularly, certain compounds showed notable anticancer activity, indicating the potential of these derivatives in cancer therapy (Tay et al., 2012).
Herbicidal Applications
This compound derivatives have also been synthesized for herbicidal use. Some of these compounds exhibited high activity against upland weeds, suggesting their potential as effective herbicides (Okamoto et al., 1991).
Lipophilicity and Pharmacokinetics
The lipophilicity and pharmacokinetics of N-(substituted phenyl)-2-chloroacetamides, a category including this compound, have been studied using chemometric methods. These studies are crucial for understanding the biological activity and potential therapeutic applications of these compounds (Vastag et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-chloro-N-(4-phenylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO/c15-10-14(17)16-13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXDZLUJUXGKJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50366800 | |
Record name | N-1,1'-biphenyl-4-yl-2-chloroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50366800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3289-77-8 | |
Record name | N-1,1'-biphenyl-4-yl-2-chloroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50366800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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